molecular formula C15H20N4O2 B2397009 Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate CAS No. 2089255-51-4

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate

Cat. No.: B2397009
CAS No.: 2089255-51-4
M. Wt: 288.351
InChI Key: ISMOPPQGRXZIPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is a specialized synthetic indole derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in the exploration of the endocannabinoid system (ECS), a complex signaling network implicated in a wide range of physiological and pathological processes, including neurological disorders, pain, and inflammation . The structure incorporates a 2,2-dimethyl group, a motif known to enhance the selectivity for the CB2 receptor—the "peripheral" cannabinoid receptor whose modulators are attractive therapeutic targets due to the absence of psychoactive side effects associated with CB1 receptor activation . The azide functional group at the 3-position makes this molecule a versatile building block for Click chemistry, enabling efficient, modular conjugation to alkyne-bearing partners via the Huisgen cycloaddition. This allows researchers to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies . The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability during synthetic manipulations and can be readily removed under mild acidic conditions to unveil the secondary amine for further functionalization. Such protected, multifunctional intermediates are critical for developing novel ECS modulators with high receptor affinity and selectivity, supporting legitimate drug discovery efforts in areas such as immune modulation and neuroinflammation . This compound is intended for use in biochemical research and organic synthesis applications only.

Properties

IUPAC Name

tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-14(2,3)21-13(20)19-11-9-7-6-8-10(11)12(17-18-16)15(19,4)5/h6-9,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMOPPQGRXZIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Various substituted indole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Key Functional Groups Reactivity/Applications Reference
Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate 3-azido, 2,2-dimethyl Azide, Boc-protected Click chemistry, drug discovery N/A (Target)
(E)-Tert-butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15) 6-(prop-1-en-1-yl), 3-mesylate Mesylate, Boc-protected Intermediate for nucleophilic substitution
Tert-butyl 3-acetyl-1H-indole-1-carboxylate 3-acetyl Acetyl, Boc-protected Precursor for alkenylation via Nysted/Petasis reagents
Tert-butyl 3-methyl-2-(...)-1H-indole-1-carboxylate (8) 3-methyl, 2-(steroidal carboxamido) Steroidal carboxamide Biological activity (inferred from steroidal linkage)
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine core, hydroxymethyl, 4-methoxyphenyl Hydroxymethyl, Boc-protected Lab research (stability noted)

Physicochemical Properties

  • Molecular Weight: Target compound: Estimated ~298.33 g/mol (C15H18N4O2). 3-Acetyl analog: 259.31 g/mol (C15H17NO3) . Pyrrolidine analog: 307.4 g/mol (C17H25NO4) .
  • Stability :
    • Azide-containing compounds may exhibit thermal instability due to the azide group, requiring careful handling.
    • Boc-protected analogs (e.g., compound 15, pyrrolidine derivative) are stable under recommended storage conditions .

Critical Analysis of Evidence

  • Synthesis Methods : and highlight divergent synthetic routes (mesylation vs. alkenylation), emphasizing substituent-dependent reagent selection.
  • Data Gaps : The biological activity of the target compound and analogs like compound 8 remains underexplored in the provided evidence.

Biological Activity

Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is a synthetic compound belonging to the indole family. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N4O2
  • CAS Number : 2089255-51-4

This compound exhibits its biological activity primarily through interactions with various molecular targets. The azido group enhances its reactivity, allowing for potential modifications that can influence biological outcomes.

Target Interactions

Indole derivatives often interact with:

  • Enzymes : Inhibiting or activating specific enzymes involved in metabolic pathways.
  • Receptors : Modulating receptor activity, particularly in neurotransmission and hormonal regulation.

Biochemical Pathways

The compound's biological effects may involve several key biochemical pathways:

  • Cellular Signaling : Modulation of signaling pathways that govern cell proliferation and apoptosis.
  • Antimicrobial Activity : Potential inhibition of bacterial and fungal growth, as seen in related indole derivatives.
  • Anticancer Properties : Indole compounds have been studied for their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have shown that related indole derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures demonstrated effective inhibition against various bacterial strains (e.g., E. coli, S. aureus) with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Anticancer Studies

Research indicates that indole derivatives can exhibit cytotoxic effects on cancer cell lines:

  • An investigation into the cytotoxicity of related compounds revealed IC50 values as low as 1.5 µM against mouse lymphoma cells . This suggests that this compound may also possess similar anticancer properties.

Case Studies

Several case studies highlight the potential applications of this compound:

Study FocusFindings
Antimicrobial ActivityIndole derivatives showed zones of inhibition between 10 to 29 mm against C. albicans and other pathogens .
CytotoxicityEvaluated on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells, showing promising results .
Drug DevelopmentUsed as a precursor for synthesizing more complex bioactive compounds in medicinal chemistry .

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